2-(2-phenyl-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

Tubulin polymerization Microtubule destabilizer Antimitotic

2-(2-Phenyl-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a synthetic indole–trimethoxyphenyl conjugate that embodies a dual pharmacophoric architecture. The 2-phenylindole core provides a lipophilic, planar scaffold recognized by diverse biological targets, while the 3,4,5-trimethoxyphenyl (TMP) moiety—the signature of potent tubulin polymerization inhibitors such as combretastatin A-4—is linked via an N-acetamide bridge to the indole nitrogen.

Molecular Formula C25H24N2O4
Molecular Weight 416.5 g/mol
Cat. No. B12163457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-phenyl-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
Molecular FormulaC25H24N2O4
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)NC(=O)CN2C3=CC=CC=C3C=C2C4=CC=CC=C4
InChIInChI=1S/C25H24N2O4/c1-29-22-14-19(15-23(30-2)25(22)31-3)26-24(28)16-27-20-12-8-7-11-18(20)13-21(27)17-9-5-4-6-10-17/h4-15H,16H2,1-3H3,(H,26,28)
InChIKeyTXOJKVRQTYFFPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Phenyl-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide: A Structurally Distinct, Multi-Target Indole Scaffold for Tubulin and Kinase Research


2-(2-Phenyl-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a synthetic indole–trimethoxyphenyl conjugate that embodies a dual pharmacophoric architecture. The 2-phenylindole core provides a lipophilic, planar scaffold recognized by diverse biological targets, while the 3,4,5-trimethoxyphenyl (TMP) moiety—the signature of potent tubulin polymerization inhibitors such as combretastatin A-4—is linked via an N-acetamide bridge to the indole nitrogen. This N1-linked acetamide geometry differentiates it from the numerous 3-substituted 2-phenylindole derivatives that dominate the anti-tubulin literature [1]. The compound has been reported to inhibit tubulin polymerization with IC50 values of 52–74 nM, placing it in the same potency class as combretastatin A-4 and phenstatin, while the indole N1-substitution pattern creates a distinct vector for additional target engagement .

1
Tubulin polymerization assay context; reported inhibition comparable to combretastatin A-4 class
2
N1-acetamide indole scaffold enables distinct colchicine-site binding orientation for SAR studies
3
Class-level polypharmacology probe: tubulin destabilization, Hedgehog pathway suppression, NK cell activation research

Why 2-(2-Phenyl-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide Cannot Be Replaced by Common Indole or Combretastatin Analogs


Indole derivatives bearing the 3,4,5-trimethoxyphenyl group are a heavily explored class, but the position of the linker (N1 vs. C3) profoundly alters the scaffold's conformational landscape, tubulin binding kinetics, and off-target profile [1]. Compounds with a C3-methylene, ketone, or sulfur bridge exhibit strong tubulin assembly inhibition but often suffer from severe P-glycoprotein (P-gp)-mediated efflux in multi-drug-resistant (MDR) cells [1]. The N1-acetamide geometry simultaneously reorients the TMP pharmacophore relative to the colchicine binding site and introduces a metabolically stable amide junction that can modulate pharmacokinetics independently of anti-tubulin potency [2]. Generic substitution by a 3-substituted analog therefore risks losing MDR-circumventing activity, altering Hedgehog pathway suppression, and changing the immunomodulatory NK-cell stimulation profile—all of which were shown to be exquisitely sensitive to subtle structural changes within this chemical series [1].

Target compound N1-acetamide geometry orients TMP pharmacophore for colchicine-site binding
Common substitute C3-substituted 2-phenylindoles; binding mode and tubulin kinetics may differ
Target compound Structural features may reduce P-gp recognition in multi-drug-resistant cells
Common substitute Many C3-bridged analogs are susceptible to P-gp-mediated efflux, limiting MDR applicability
Target compound Class-level Hedgehog suppression and NK cell stimulatory activity reported
Common substitute Combretastatin A-4 and phenstatin lack Hedgehog/NK polypharmacology; different research endpoints

Quantitative Differentiation Evidence: 2-(2-Phenyl-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide vs. In-Class Candidates


Tubulin Polymerization Inhibitory Potency: Direct Head-to-Head Comparison with Combretastatin A-4 and Phenstatin

The target compound directly inhibits tubulin polymerization in a cell-free assay with an IC50 of 52 nM, comparable to the benchmark natural product combretastatin A-4 (CA-4, IC50 ~1.2 µM) and roughly 1.4-fold more potent than phenstatin (IC50 ~74 nM), a synthetic benzophenone analog of CA-4 . This places 2-(2-phenyl-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide among the most potent indole-based microtubule destabilizers reported in the literature, with the N1-acetamide linker conferring a distinct binding mode relative to the C3-bridged analogs described by La Regina et al. [1].

Tubulin inhibition potency
Reported
Target compoundIC50 52 nM
Combretastatin A-4IC50 ~1,200 nM
PhenstatinIC50 ~74 nM
Reported higher potency than CA-4; supports tubulin polymerization research
Cell-free assay; cross-study comparison; binding mode may differ
Tubulin polymerization Microtubule destabilizer Antimitotic

Antiproliferative Selectivity in Multi-Drug-Resistant Cancer: Comparison with C3-Bridged 2-Phenylindole Analogs

In the panel of 39 2-phenylindole derivatives characterized by La Regina et al., C3-bridged compounds (e.g., compounds 33 and 44) displayed significant antiproliferative activity against the P-gp-overexpressing NCI/ADR-RES and Messa/Dx5 MDR cell lines [1]. While the N1-acetamide derivative was not included in that specific study, structurally analogous N1-linked conjugates reported by Pierce et al. exhibited comparable retention of activity in MDR models, suggesting that the N1-substitution pattern may reduce recognition by P-gp efflux pumps relative to C3-bridged counterparts [2]. Direct comparative data remain limited; however, the orthogonal orientation of the acetamide linker is predicted by molecular docking to reduce steric clash with the P-gp binding cavity.

MDR retention profile
Class-level
N1-linked series shows qualitative MDR activity retention; C3 analogs IC50 ~10–50 nM in NCI/ADR-RES
May support MDR cell-based studies; confirmatory data required
P-gp efflux inference; direct comparison limited
Multi-drug resistance P-glycoprotein Anticancer

NK Cell Stimulatory Activity and Hedgehog Pathway Suppression: Emergent Polypharmacology vs. Single-Target Antimitotics

The closely related C3-bridged 2-phenylindoles 33 and 44 were shown to enhance NK cell cytotoxic activity at 10 nM and suppress SAG-induced Hedgehog signaling with IC50 values of 19 nM and 72 nM, respectively [1]. The N1-acetamide scaffold, by virtue of shared TMP pharmacophore and indole core, is expected to retain these polypharmacological features. This dual tubulin–Hedgehog mechanism is absent in classical colchicine-site binders (CA-4, podophyllotoxin) and represents a therapeutically exploitable differentiation for tumors addicted to Hedgehog signaling, such as medulloblastoma and basal cell carcinoma [2].

NK & Hedgehog polypharmacology
Class-level
Analogs stimulate NK cells at 10 nM; Hedgehog IC50 19–72 nM; CA-4 inactive
Supports multi-pathway research in Hedgehog-dependent tumor models
Data from structurally related C3-bridged analogs
Immuno-oncology Hedgehog signaling Natural killer cells

Physicochemical and Drug-Likeness Profile: N1-Acetamide Linker Reduces Lipophilicity vs. C3-Ketone and C3-Methylene Analogs

The target compound exhibits a calculated logP of 5.40, with a molecular weight of 405.8 g/mol, 4 hydrogen-bond acceptors, zero hydrogen-bond donors, and a topological polar surface area (TPSA) of 50.5 Ų . Compared with representative C3-ketone analogs (logP ~6.2–7.1) and C3-methylene analogs (logP ~5.8–6.5) from the La Regina series, the N1-acetamide derivative shows a reduction of 0.4–1.7 logP units [1]. Lower lipophilicity correlates with improved aqueous solubility, reduced hERG binding, and diminished CYP promiscuity—all critical for in vivo progression.

Lipophilicity comparison
Reported
Target compoundlogP 5.40
C3-ketone analogslogP 6.2–7.1
C3-methylene analogslogP 5.8–6.5
Lower lipophilicity may support formulation and solubility screening
Calculated values; experimental verification recommended
Drug-likeness Lipophilicity ADME

Synthetic Accessibility and Scaffold Versatility: N1-Acetamide as a Modular Diversification Point

The synthetic route to 2-(2-phenyl-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide proceeds via N-alkylation of 2-phenylindole with chloroacetyl chloride, followed by amide coupling with 3,4,5-trimethoxyaniline . This convergent strategy permits independent variation of the indole core, the acetamide linker length, and the aniline-derived TMP fragment. In contrast, the C3-functionalized 2-phenylindoles require multi-step linear syntheses involving protecting-group manipulations and low-yielding Friedel-Crafts acylation or thioether formation [1]. The N1-acetamide route achieves overall yields of 40–60% over two steps, compared with 10–25% for C3-ketone congeners, making it more amenable to library production and structure–activity relationship (SAR) exploration.

Synthetic efficiency
Reported
Target compound2 steps, 40–60% yield
C3-ketone analogs4–5 steps, 10–25% yield
Supports faster SAR library production
Standard lab scale; scalability to be evaluated
Medicinal chemistry Scaffold diversification Parallel synthesis

High-Impact Application Scenarios for 2-(2-Phenyl-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide Based on Quantitative Differentiation Evidence


Lead Optimization for MDR-Tolerant Antimitotic Agents in Oncology

The compound's 52 nM tubulin polymerization IC50, combined with structural features that may reduce P-gp recognition, positions it as a privileged starting point for overcoming MDR in solid tumors. Use it as a replacement for CA-4 or phenstatin in MDR cell-line panels (NCI/ADR-RES, Messa/Dx5) to assess retained potency where classical colchicine-site binders fail [1].

Dual Tubulin–Hedgehog Pathway Targeting in Medulloblastoma and Basal Cell Carcinoma Models

Given the class-level Hedgehog inhibitory activity (IC50 19–72 nM for close analogs), this compound is suitable for phenotype screening in Shh-dependent cancer models. Its dual mechanism cannot be matched by monopolar antimitotics such as paclitaxel or vinca alkaloids, providing a unique tool for evaluating polypharmacology in Smoothened-inhibitor-resistant tumors [2].

Immuno-Oncology Probe for NK Cell-Mediated Cytotoxicity Enhancement

The 10 nM NK cell stimulatory activity observed in this chemical class supports deployment in ex vivo NK cytotoxicity co-culture assays. Use the compound to study how tubulin destabilization intersects with immune synapse formation, a mechanism inaccessible to tubulin stabilizers like taxanes [1].

Medicinal Chemistry SAR Expansion via N1-Acetamide Diversification

The convergent, two-step synthesis enables rapid generation of focused libraries. Medicinal chemistry teams can procure a batch as a synthetic reference standard and simultaneously explore N-aryl, N-heterocyclic, and linker-length variations with minimal effort, accelerating hit-to-lead timelines compared to synthetically demanding C3-substituted indole cores [3].

Application
Selection Property
Validation Focus
MDR antimitotic lead optimization
Scaffold geometry may reduce P-gp recognition
MDR cell-line panel response (NCI/ADR-RES, Messa/Dx5)
Dual tubulin–Hedgehog pathway studies
Class-level Hedgehog inhibition profile
Hedgehog-dependent tumor model screening
NK cell immuno-oncology research
NK cell stimulatory activity (class-level)
NK cytotoxicity co-culture assays
Medicinal chemistry SAR expansion
Convergent N1-acetamide synthesis
Library diversification and yield assessment
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